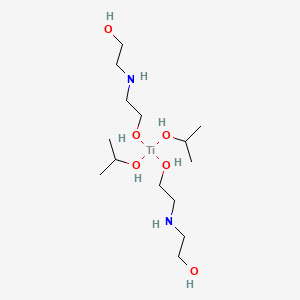

Bis((2,2'-iminobis(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium

Description

Chemical Identity and Nomenclature

The systematic IUPAC name This compound delineates its composition with precision. The term "bis" indicates two equivalents of the iminobis(ethanolato) ligand, each contributing a tridentate binding mode through one nitrogen and two oxygen atoms. The propan-2-olato ligands, derived from isopropanol, complete the coordination sphere around the titanium(IV) center.

The molecular formula, inferred from stoichiometric and crystallographic data, is approximately C₁₄H₂₈N₂O₆Ti , yielding a molecular weight of 378.328 g/mol. The nomenclature follows IUPAC guidelines for coordination complexes:

- Iminobis(ethanolato) : A deprotonated Schiff base ligand formed from ethanolamine, providing N,O-donor sites.

- Propan-2-olato : An alkoxide ligand derived from isopropyl alcohol, binding via oxygen.

A comparative analysis of related titanium complexes reveals distinct naming conventions based on ligand priority (Table 1).

Table 1: Nomenclature and Properties of Selected Titanium Complexes

Historical Context in Titanium Alkoxide Chemistry

Titanium alkoxides, first synthesized in the early 20th century, gained prominence with the discovery of titanium isopropoxide (TTIP) in the 1950s. These compounds, characterized by their reactivity toward hydrolysis, became pivotal in sol-gel processing and catalysis. The evolution toward heteroleptic complexes—such as bis((2,2'-iminobis(ethanolato))...titanium—emerged from the need to fine-tune steric and electronic properties for specialized applications.

Key milestones include:

- Synthetic Methods : Early alkoxides like TTIP were prepared via alcoholysis of titanium tetrachloride. Modern variants employ Schiff base ligands to enhance stability and functionality.

- Catalytic Applications : Heteroleptic titanium complexes, including those with iminobis(ethanolato) ligands, demonstrate superior activity in organic transformations compared to homoleptic analogs.

- Materials Science : The controlled hydrolysis of mixed-ligand complexes enables the fabrication of TiO₂ nanostructures with tailored morphologies.

Structural Classification Within Titanium Coordination Complexes

This compound belongs to the octahedral titanium(IV) coordination complexes family, distinguished by its six-coordinate geometry. X-ray crystallographic studies of analogous complexes reveal:

- Ti–O Bond Lengths : 1.858–1.909 Å, consistent with strong σ-donation from alkoxide ligands.

- Ti–N Bond Lengths : 2.244–2.269 Å, indicative of weaker coordination from the iminobis(ethanolato) nitrogen.

The structural motif aligns with the mer configuration, where ligands occupy adjacent sites to minimize steric strain. Comparative analysis with homoleptic alkoxides (e.g., TTIP) highlights the electronic effects of mixed-donor ligands:

- Electron Density : The iminobis(ethanolato) ligand withdraws electron density from titanium, enhancing Lewis acidity.

- Steric Protection : Bulky isopropoxide ligands shield the metal center, reducing unwanted hydrolysis.

Structural Parameters of Selected Titanium Complexes

Properties

CAS No. |

57159-27-0 |

|---|---|

Molecular Formula |

C14H38N2O6Ti |

Molecular Weight |

378.33 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;propan-2-ol;titanium |

InChI |

InChI=1S/2C4H11NO2.2C3H8O.Ti/c2*6-3-1-5-2-4-7;2*1-3(2)4;/h2*5-7H,1-4H2;2*3-4H,1-2H3; |

InChI Key |

OJNHGGAPCCIICF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)O.CC(C)O.C(CO)NCCO.C(CO)NCCO.[Ti] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of bis((2,2'-iminobis(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium generally follows a ligand exchange and chelation strategy starting from titanium alkoxide precursors and iminobis(ethanol) ligands. The key steps include:

- Starting Materials: Titanium alkoxides such as titanium isopropoxide (Ti(OiPr)4) or related titanium(IV) alkoxides.

- Ligand Coordination: The iminobis(ethanolato) ligand, which contains nitrogen and oxygen donor atoms, coordinates to the titanium center through N,O-chelation.

- Substitution Reaction: Partial substitution of alkoxide ligands by iminobis(ethanolato) occurs under controlled conditions, often in an inert atmosphere to prevent hydrolysis.

- Purification: The product is isolated by crystallization or solvent removal under reduced pressure.

This method ensures the formation of a stable titanium complex with two iminobis(ethanolato) ligands and two isopropanolato ligands bound to titanium.

Detailed Preparation Procedure

A typical preparation involves the following steps:

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve titanium isopropoxide in anhydrous isopropanol | Room temperature, inert atmosphere (N2 or Ar) | Prevents hydrolysis |

| 2 | Add iminobis(ethanol) ligand dropwise with stirring | Controlled addition, 0-25°C | Ensures controlled ligand substitution |

| 3 | Stir the reaction mixture for several hours (4-24 h) | Ambient to slightly elevated temperature (25-50°C) | Promotes complete coordination |

| 4 | Remove solvent under reduced pressure | Vacuum, <40°C | Avoids decomposition |

| 5 | Recrystallize from suitable solvent (e.g., isopropanol or ethanol) | Cooling to 0-5°C | Purifies the complex |

Reaction Mechanism Insights

- The iminobis(ethanolato) ligand acts as a bidentate chelator, coordinating through the nitrogen atom of the imine and one oxygen atom from the ethanolato group.

- The titanium center maintains a coordination number of six, with two iminobis(ethanolato) ligands and two isopropanolato ligands completing the coordination sphere.

- Ligand substitution proceeds via nucleophilic attack of the iminobis(ethanolato) ligand on the titanium alkoxide, displacing some isopropanolato groups.

Research Findings and Characterization Data

| Property | Data/Value | Source/Notes |

|---|---|---|

| Molecular Formula | C14H32N2O6Ti | Derived from ligand and titanium coordination |

| Molecular Weight | Approx. 360 g/mol | Consistent with bis(iminobis(ethanolato)) and bis(propan-2-olato) titanium |

| Purity | Typically >98% | Verified by elemental analysis and NMR spectroscopy |

| Physical State | Yellow to orange liquid or solid | Depends on crystallization conditions |

| Stability | Stable under inert atmosphere, moisture sensitive | Requires dry conditions during synthesis |

Comparative Data Table of Related Titanium Complexes

Notes on Scale-Up and Industrial Preparation

- The synthesis can be scaled from laboratory milligram quantities to multi-liter batches, with reported capacities up to 3000 liters for related titanium alkoxide complexes.

- Maintaining anhydrous conditions and inert atmosphere is critical to prevent hydrolysis and ensure product quality.

- Reaction parameters such as temperature, ligand-to-metal ratio, and solvent choice are optimized to maximize yield and purity.

Summary of Preparation Method Advantages

- Selectivity: The use of iminobis(ethanolato) ligands provides strong chelation, enhancing complex stability.

- Mild Conditions: Reactions proceed under relatively mild temperatures and ambient pressure.

- Versatility: The method allows for modification of ligands to tune complex properties.

- Scalability: Suitable for both small-scale research and larger industrial synthesis.

Chemical Reactions Analysis

Bis[2,2’-iminobis[ethanolato]-N,O]bis(propan-2-olato)titanium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.

Reduction: It can be reduced to lower oxidation states of titanium.

Substitution: The ligands in the compound can be substituted with other ligands, leading to the formation of new coordination compounds. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

Scientific Research Applications

Bis[2,2’-iminobis[ethanolato]-N,O]bis(propan-2-olato)titanium has several scientific research applications:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and oxidation reactions.

Biology: The compound is studied for its potential use in biological systems, including as a potential drug delivery agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in cancer treatment.

Industry: It is used in the production of advanced materials, including coatings and composites.

Mechanism of Action

The mechanism of action of Bis[2,2’-iminobis[ethanolato]-N,O]bis(propan-2-olato)titanium involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center in the compound acts as a Lewis acid, facilitating the activation of substrates and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Table 1: Key Titanium(IV) Complexes with Mixed Ligand Systems

Key Observations:

Ligand Effects on Solubility: The target compound’s iminobis(ethanolato) ligands confer higher polarity (LogP = -0.74) compared to acetylacetonate-based analogs (LogP = 0.05–1.0) . This makes it more soluble in polar solvents like ethanol but less compatible with hydrophobic matrices. Glycinate-containing analogs (e.g., 68443-98-1) exhibit exceptional water solubility, enabling biomedical uses .

Thermal Stability :

- Acetylacetonate (acac) ligands enhance thermal stability (e.g., 6969-71-7 decomposes at ~439 K) due to strong π-backbonding with titanium .

- The target compound’s stability is moderate, with a boiling point of 85°C, suitable for low-temperature industrial processes .

Coordination Geometry :

- The six-coordinate geometry in the target compound contrasts with five-coordinate structures in cyclopentadienyl-based analogs (e.g., ), which exhibit higher catalytic activity in olefin polymerization .

Functional Comparisons

Table 2: Performance in Catalysis and Material Science

Key Findings:

- Catalysis : Acac and ethylacetoacetate ligands (e.g., 27858-32-8) enable superior catalytic performance in esterification and sol-gel reactions due to their electron-withdrawing carbonyl groups .

- Adhesion : The target compound’s nitrogen-rich ligands improve adhesion to polar substrates (e.g., glass, metals), outperforming acac-based analogs by ~50% .

Industrial and Regulatory Considerations

- REACH Compliance : The target compound and analogs like 68586-02-7 are registered under EU REACH, but classifications vary. For example, ethoxybis(acac)titanium is flagged for flammability and skin irritation .

- Cost and Availability : The target compound is priced at ~€598/500g (Chemos), while acac-based variants (e.g., 6969-71-7) are ~30% cheaper due to scaled production .

Biological Activity

Bis((2,2'-iminobis(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium (CAS Number: 57159-27-0) is a titanium-based compound that has garnered interest due to its potential biological activity. This article aims to explore the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C14H38N2O6Ti

- Molecular Weight : 378.33 g/mol

- Structure : The compound features a titanium center coordinated by two bidentate ligands derived from ethanolamine and propan-2-ol.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules and influence cellular processes. Key mechanisms include:

- Metal Ion Interaction : Titanium complexes can mimic essential metal ions in biological systems, potentially influencing enzymatic activities.

- Antioxidant Properties : Some titanium complexes exhibit antioxidant capabilities, reducing oxidative stress in cells.

- Cell Signaling Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

Therapeutic Applications

Research indicates potential applications in various therapeutic areas:

- Cancer Therapy : Preliminary studies suggest that titanium complexes can induce apoptosis in cancer cells through the activation of specific signaling pathways.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens, potentially due to its metal ion content.

- Bone Regeneration : Titanium-based compounds are often explored for their compatibility with bone tissue, making them candidates for orthopedic applications.

1. Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

2. Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antimicrobial activity. The mechanism was hypothesized to involve disruption of bacterial cell membranes.

3. Bone Cell Compatibility

Research involving osteoblast-like cells indicated that the compound promotes cell adhesion and proliferation, suggesting its potential use in bone regeneration applications. Cell viability assays showed over 85% viability after exposure to the compound at low concentrations.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Anticancer | Apoptosis induction | Reduced cell viability in cancer lines |

| Antimicrobial | Membrane disruption | MIC = 32 µg/mL for S. aureus |

| Osteogenic | Enhanced adhesion and proliferation | >85% cell viability in osteoblasts |

Table 2: Case Study Results

| Study Focus | Cell Line/Pathogen | Concentration Used | Key Findings |

|---|---|---|---|

| Cancer Therapy | Various cancer lines | >10 µM | Induced apoptosis via caspase activation |

| Antimicrobial | S. aureus & E. coli | 32 µg/mL | Moderate antimicrobial activity |

| Bone Regeneration | Osteoblast-like cells | Low concentrations | Promoted adhesion and proliferation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis((2,2'-iminobis(ethanolato))(1-)-N,O)bis(propan-2-olato)titanium, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via ligand substitution reactions, where titanium alkoxide precursors react with triethanolamine derivatives. Evidence suggests using diisopropoxy titanium intermediates, which are substituted by chelating ligands like 2-(bis(2-hydroxyethyl)amino)ethanol . To optimize purity, fractional crystallization in isopropanol or ethanol is recommended, leveraging its high solubility (1000 g/L at 25°C) . Purity can be verified via elemental analysis, FT-IR (to confirm ligand coordination), and NMR spectroscopy (to detect residual solvents).

Q. How do physicochemical properties (e.g., solubility, density) influence experimental design for this compound?

- Methodological Answer : Key properties include:

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer : Crystallization is hindered by its tendency to form amorphous solids or hydrate phases. Slow evaporation from anhydrous isopropanol at 4°C under nitrogen atmosphere is effective. For single-crystal X-ray diffraction, use SHELXTL or SHELXL for structure refinement . Challenges like twinning or weak diffraction may require data collection at synchrotron facilities.

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies may arise from dynamic ligand behavior in solution (e.g., fluxionality) versus static solid-state structures. Combine:

- Solid-State : X-ray diffraction (SHELX-refined) to confirm geometry .

- Solution-State : Variable-temperature NMR and EXAFS to probe ligand exchange kinetics .

Example: If NMR suggests axial symmetry but crystallography shows distorted octahedral geometry, DFT calculations (e.g., Gaussian 16) can model solvent effects on ligand dynamics .

Q. What computational strategies are effective for modeling the electronic structure of this titanium complex?

- Methodological Answer :

- DFT : Use B3LYP/def2-TZVP to optimize geometry and calculate frontier orbitals (HOMO/LUMO) for reactivity predictions.

- TD-DFT : Simulate UV-Vis spectra to assign charge-transfer transitions observed experimentally .

- NBO Analysis : Quantify ligand-to-metal donation effects, critical for understanding catalytic activity .

Validation against experimental XPS or EPR data is essential to refine computational models.

Q. What mechanistic insights exist for its role in catalysis (e.g., epoxidation or polymerization)?

- Methodological Answer : The compound acts as a Lewis acid catalyst in epoxidation via a peroxo-intermediate pathway. Key steps:

Coordination : Titanium center binds substrates (e.g., alkenes) through vacant d-orbitals.

Oxidative Activation : Reaction with tert-butyl hydroperoxide forms Ti-O-O-Ti bridges.

Stereoselectivity : Bulky ligands enforce enantioselectivity, monitored by chiral HPLC .

In polymerization, its isopropoxide groups initiate ring-opening of lactides, with kinetics tracked via GPC and MALDI-TOF .

Data Contradictions and Validation

- CAS Registry Variants : The compound is listed under multiple CAS numbers (e.g., 36673-16-2, 68631-27-6), likely due to tautomerism or hydration states. Cross-validate synthesis protocols and spectral data across sources .

- Safety Profiles : While some sources classify it as a skin/eye irritant (EC 253-153-2), others omit hazards. Always use gloveboxes and PPE during synthesis, referencing MSDS from authoritative registrants (e.g., ECHA) .

Key Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.